molecular formula C7H7F3O B2983661 4-(Trifluoromethyl)cyclohex-2-en-1-one CAS No. 81206-69-1

4-(Trifluoromethyl)cyclohex-2-en-1-one

Cat. No.: B2983661
CAS No.: 81206-69-1
M. Wt: 164.127
InChI Key: JORQWRLRSVEFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C7H7F3O . It has a molecular weight of 164.13 .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered cyclohexene ring with a trifluoromethyl group (-CF3) and a carbonyl group (-C=O) attached . The InChI code for this compound is 1S/C7H7F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h1,3,5H,2,4H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is not specified .

Scientific Research Applications

Synthesis of Trifluoromethyl Building Blocks

4-(Trifluoromethyl)cyclohex-2-en-1-one is used as a reactive intermediate for synthesizing organic and heterocyclic compounds containing a trifluoromethyl group. The simple synthesis of related compounds like 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one demonstrates its utility in building trifluoromethylated structures (Fadeyi & Okoro, 2008).

Development of Epoxyvinyltriflate Stereotetrads

This chemical serves as a precursor for creating epoxyvinyltriflate stereotetrads, enabling the synthesis of complex compounds previously challenging to prepare. It involves processes like epoxidation and rearrangement to achieve the desired products (Evarts & Fuchs, 1999).

Synthesis of Fluorinated Cyclic s-trans Vinylogous Acid and Amide Ester Derivatives

It's used in the preparation of ethyl 4-amino-2-oxo-6-(trifluoromethyl)cyclohex-3-ene-1-carboxylate and methyl 4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-ene-1-carboxylate. These compounds are critical for developing novel trifluoromethyl building blocks (Okoro et al., 2006).

Tandem Electroreductive Cyclization

It's involved in tandem electroreductive cyclization, representing an attractive alternative to conventional tandem radical cyclization. This process is crucial for assembling complex polycyclic compounds (Toyota et al., 2004).

Cyclocondensation Reactions

The compound plays a role in cyclocondensation reactions to synthesize trifluoromethyl-substituted arenes, cyclohexenones, and pyran-4-ones. This involves the use of different Lewis acids to influence product distribution (Bunescu et al., 2009).

Photoisomerization Studies

It's used in photoisomerization studies, highlighting its importance in understanding the behavior of cyclohexenone derivatives under specific light conditions (Kisilowski et al., 1996).

Crystallographic Analysis

Crystallographic studies of related compounds like (6Z)-3,5-Bis(4-fluorophenyl)-6-(1-hydroxyethylidene)cyclohex-2-en-1-one reveal insights into molecular conformations and intermolecular interactions, which are crucial for understanding the chemical behavior of such compounds (Jasinski et al., 2012).

Safety and Hazards

The safety information for 4-(Trifluoromethyl)cyclohex-2-en-1-one indicates that it is a flammable liquid and vapor. It is harmful if swallowed, causes serious eye irritation, and can be fatal in contact with skin or if inhaled . Appropriate safety measures should be taken when handling this compound, including the use of protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name

4-(trifluoromethyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h1,3,5H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORQWRLRSVEFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=CC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81206-69-1
Record name 4-(trifluoromethyl)cyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.